

Spectroscopic Data for 4-Oxopentyl Formate: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxopentyl formate

Cat. No.: B3055181

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the spectroscopic characterization of **4-oxopentyl formate**. However, a thorough search of scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this specific compound. This suggests that **4-oxopentyl formate** is not a widely synthesized or characterized molecule.

In light of this, the following sections provide a detailed template of the expected spectroscopic data and the methodologies for its acquisition. To illustrate the format and type of information required, data for the plausible precursor, 4-hydroxy-2-pentanone, is included where available, and predicted data for **4-oxopentyl formate** is provided based on established spectroscopic principles.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4-oxopentyl formate**, alongside experimental data for its precursor, 4-hydroxy-2-pentanone, for comparative purposes. Mass spectrometry data outlines the expected fragmentation pattern for **4-oxopentyl formate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Oxopentyl Formate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	s	1H	H-1 (Formyl proton)
~5.0	m	1H	H-4
~2.7	t	2H	H-3
~2.2	s	3H	H-6
~2.0	m	2H	H-5

Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimations based on analogous structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Oxopentyl Formate**

Chemical Shift (δ , ppm)	Assignment
~207	C-2 (Ketone)
~161	C-1 (Formyl carbonyl)
~68	C-4
~45	C-3
~30	C-6
~20	C-5

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimations based on analogous structures.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **4-Oxopentyl Formate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (alkane)
~1720	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1180	Strong	C-O stretch (ester)

Predictions are based on characteristic group frequencies.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Oxopentyl Formate**

m/z	Proposed Fragment
130	[M] ⁺ (Molecular Ion)
115	[M - CH ₃] ⁺
85	[M - OCHO] ⁺
71	[CH ₃ COCH ₂ CH ₂] ⁺
43	[CH ₃ CO] ⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard practices in organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Dissolve approximately 5-10 mg of the analyte (**4-oxopentyl formate**) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, 0 ppm) for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
 - Phase and baseline correct the spectrum and integrate the signals.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz.
 - Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ^{13}C .
 - Processing is similar to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small drop of the neat liquid sample (**4-oxopentyl formate**) directly onto the center of the ATR crystal.
- Data Acquisition (FTIR):
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
 - Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the solution into the GC inlet.
 - The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).
- Ionization and Analysis (Electron Ionization - EI):
 - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **4-oxopentyl formate**.

Caption: Synthesis and Spectroscopic Analysis Workflow for **4-Oxopentyl Formate**.

Caption: Relationship between Molecular Properties and Spectroscopic Data.

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